4-Cyano-3-methoxybenzenesulfonyl chloride

Description

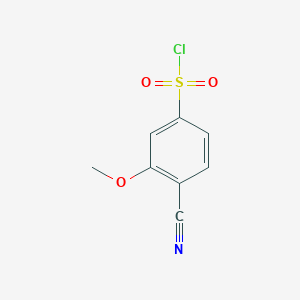

4-Cyano-3-methoxybenzenesulfonyl chloride is an aromatic sulfonyl chloride characterized by a sulfonyl chloride (-SO₂Cl) functional group at position 1, a methoxy (-OCH₃) substituent at position 3, and a cyano (-CN) group at position 4 on the benzene ring. Its molecular formula is C₈H₆ClNO₃S, with a molecular weight of ~231.5 g/mol. The electron-withdrawing cyano group enhances the electrophilicity of the sulfonyl chloride, making it highly reactive in nucleophilic substitution reactions. This compound is primarily employed in synthesizing sulfonamides and sulfonate esters, which are critical intermediates in pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

4-cyano-3-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO3S/c1-13-8-4-7(14(9,11)12)3-2-6(8)5-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRQMEWAVZDPMGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-3-methoxybenzenesulfonyl chloride typically involves the following steps:

Starting Material: The synthesis begins with commercially available 4-hydroxy-3-methoxybenzonitrile.

Thermal Newman-Kwart Rearrangement (NKR): This step converts the starting material to a thiol derivative.

Oxidative Chlorination: The thiol derivative is then subjected to zirconium(IV) chloride-promoted oxidative chlorination to yield 4-Cyano-3-methoxybenzenesulfonyl chloride.

Industrial Production Methods

Industrial production methods for 4-Cyano-3-methoxybenzenesulfonyl chloride may involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. The process typically includes rigorous control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-3-methoxybenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Oxidizing Agents: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reducing Agents: Reagents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, the major products can include sulfonamides, sulfonate esters, and sulfonothioates.

Oxidation Products: Oxidation can yield sulfonic acids or sulfonate salts.

Reduction Products: Reduction can lead to the formation of sulfinic acids or sulfonyl hydrides.

Scientific Research Applications

Chemical Properties and Reactivity

The chemical formula of 4-Cyano-3-methoxybenzenesulfonyl chloride is C9H8ClN O2S. The presence of the sulfonyl chloride group makes it highly reactive towards nucleophiles, facilitating various substitution and addition reactions. The compound can undergo:

- Nucleophilic Substitution: The sulfonyl chloride can be replaced by nucleophiles such as amines, alcohols, or thiols.

- Electrophilic Aromatic Substitution: The methoxy group can direct electrophiles to specific positions on the aromatic ring.

- Reduction Reactions: The cyano group can be reduced to form amines.

Organic Synthesis

4-Cyano-3-methoxybenzenesulfonyl chloride is commonly used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. It serves as a building block for creating sulfonamides and other derivatives that have therapeutic potential.

| Application | Description |

|---|---|

| Pharmaceuticals | Used in the synthesis of drug candidates targeting various biological pathways. |

| Agrochemicals | Acts as an intermediate in the production of pesticides and herbicides. |

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for its ability to modify biomolecules. It can be employed to create targeted drug delivery systems or to develop inhibitors for specific enzymes.

- Case Study: Research has demonstrated the effectiveness of 4-Cyano-3-methoxybenzenesulfonyl chloride in synthesizing inhibitors for proteases, which are crucial in various diseases.

Biological Research

The compound plays a role in biochemical studies by enabling the covalent modification of proteins. This property is particularly useful in studying enzyme mechanisms and interactions.

| Biological Application | Details |

|---|---|

| Enzyme Inhibition Studies | Forms stable bonds with active sites on enzymes, allowing for detailed kinetic studies. |

| Protein Labeling | Utilized to label biomolecules for tracking and analysis in cellular processes. |

Mechanism of Action

The mechanism of action of 4-Cyano-3-methoxybenzenesulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various substitution reactions, forming covalent bonds with nucleophiles. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Molecular and Structural Comparison

The table below summarizes key structural and molecular differences between 4-cyano-3-methoxybenzenesulfonyl chloride and related sulfonyl chlorides:

Reactivity and Stability

- Electron-Withdrawing Effects: The cyano group in the target compound strongly withdraws electrons via resonance, increasing the electrophilicity of the sulfonyl chloride group. This enhances its reactivity in nucleophilic substitutions (e.g., with amines or alcohols) compared to analogues with electron-donating groups like -CH₃ or -OCH₃ . 4-Fluoro-3-methoxybenzenesulfonyl chloride exhibits moderate reactivity due to fluorine’s weaker electron-withdrawing inductive effect compared to -CN. However, fluorine’s electronegativity still activates the sulfonyl chloride for reactions .

- Steric and Solubility Effects: The methyl group in 4-methoxy-3-methylbenzenesulfonyl chloride reduces reactivity slightly due to steric hindrance but improves lipophilicity, making it suitable for hydrophobic matrices . The methoxyethoxy chain in 4-(2-methoxyethoxy)-3-methylbenzenesulfonyl chloride introduces steric bulk, slowing reaction kinetics. However, the ether oxygen enhances solubility in polar solvents like methanol or acetonitrile .

Research Findings and Trends

- Reactivity Studies: Theoretical models predict that 4-cyano-3-methoxybenzenesulfonyl chloride reacts 2–3 times faster with aniline than its methyl-substituted counterpart due to enhanced electrophilicity .

- Stability Under Storage : Electron-withdrawing substituents (-CN, -F) increase susceptibility to hydrolysis. Storage under anhydrous conditions is critical for the target compound, whereas methyl-substituted analogues are less moisture-sensitive .

- Thermal Properties: Fluorinated and cyano-substituted sulfonyl chlorides decompose at lower temperatures (150–200°C) compared to alkyl-substituted derivatives (>200°C), as observed in thermogravimetric analyses .

Biological Activity

4-Cyano-3-methoxybenzenesulfonyl chloride (CAS No. 942199-52-2) is a sulfonyl chloride derivative that exhibits significant biological activity, particularly in biochemical modifications of proteins and enzymes. This article explores its mechanisms of action, biochemical properties, cellular effects, and potential applications based on diverse research findings.

4-Cyano-3-methoxybenzenesulfonyl chloride functions primarily as an electrophile, engaging in nucleophilic substitution reactions. The sulfonyl group can covalently modify proteins by reacting with nucleophilic amino acid residues, particularly serine and threonine, leading to the formation of stable sulfonamide bonds. This modification can alter protein function and influence various cellular pathways.

The compound's biochemical properties are pivotal for its activity:

- Reactivity : It is highly reactive due to the presence of the sulfonyl chloride group, allowing it to interact with a variety of biological targets including proteins and nucleic acids.

- Covalent Modification : The introduction of the sulfonyl group modifies the physical and chemical properties of biomolecules, affecting their interaction dynamics within biochemical pathways.

| Property | Description |

|---|---|

| Reactivity | High; interacts with nucleophiles |

| Target Amino Acids | Serine, Threonine |

| Bond Formation | Sulfonamide bonds with proteins |

| Biochemical Pathways | Alters signaling pathways and gene expression |

Cellular Effects

The compound has been shown to influence various cellular processes:

- Cell Signaling : It modifies key signaling proteins, potentially altering cell signaling pathways.

- Gene Expression : By affecting transcription factors and regulatory proteins, it can modulate gene expression profiles in cells.

Case Study: Inhibition of RNA Methyltransferases

Research has indicated that derivatives of 4-cyano-3-methoxybenzenesulfonyl chloride can inhibit methyltransferase activities involved in viral RNA cap structure methylation. In a study evaluating several compounds for their ability to inhibit SARS-CoV and SARS-CoV-2 methyltransferases, specific derivatives showed significant inhibition rates at concentrations as low as 5 μM .

Table 2: Inhibition Rates of Methyltransferases

| Compound | SARS-CoV nsp14 (%) | SARS-CoV-2 nsp14 (%) | hRNMT (%) |

|---|---|---|---|

| 1 | 71.8 ± 4.8 | 87.6 ± 3.3 | n.i |

| 2 | 91.7 ± 4.8 | 93.6 ± 7.9 | n.i |

| 3 | 98.4 ± 5.0 | 86.0 ± 0.2 | n.i |

Pharmacokinetics

The pharmacokinetic profile of 4-cyano-3-methoxybenzenesulfonyl chloride is not extensively characterized; however, it is hypothesized that its small lipophilic nature allows for efficient absorption and distribution within biological systems. The metabolism and excretion pathways are likely influenced by the specific biochemical transformations it undergoes post-administration.

Applications in Drug Development

Due to its ability to modify protein interactions, this compound holds promise in drug development, particularly for targeting specific enzymes or receptors implicated in various diseases. Its role as a potential inhibitor in viral infections highlights its therapeutic potential.

Q & A

Q. What are the standard synthetic routes for 4-cyano-3-methoxybenzenesulfonyl chloride, and what methodological considerations ensure reproducibility?

A two-step approach is typically employed:

- Step 1 : Sulfonation of 3-methoxybenzonitrile using chlorosulfonic acid (ClSO₃H) under controlled cooling (0–5°C) to prevent over-sulfonation.

- Step 2 : Chlorination of the intermediate sulfonic acid using PCl₅ or SOCl₂ in anhydrous conditions. Catalysts like FeCl₃ may enhance regioselectivity in analogous systems . Key considerations : Maintain anhydrous conditions to avoid hydrolysis of the sulfonyl chloride group. Monitor reaction progress via TLC or in situ IR spectroscopy for sulfonic acid conversion.

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy and cyano group positions). Aromatic protons typically appear downfield (δ 7.5–8.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺ fragments). NIST databases provide reference spectra for analogous sulfonyl chlorides .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>95% for synthetic intermediates) .

Q. How should this compound be stored to prevent degradation?

- Store under inert gas (argon/nitrogen) at –20°C in amber vials. Desiccants (e.g., molecular sieves) are critical due to moisture sensitivity .

- Decomposition indicators: Gas evolution (HCl) or color change (yellowing) suggest hydrolysis to the sulfonic acid.

Advanced Research Questions

Q. What mechanistic insights explain side reactions during nucleophilic substitutions with this sulfonyl chloride?

- Competing Pathways : The electron-withdrawing cyano group enhances electrophilicity at the sulfonyl center, but may promote hydrolysis under humid conditions.

- Mitigation : Use aprotic solvents (e.g., DCM, THF) and slow addition of nucleophiles (e.g., amines) at 0°C to suppress base-catalyzed degradation .

- Kinetic Analysis : Monitor reaction by ¹H NMR to detect intermediates (e.g., sulfonamides or sulfonate esters).

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

- Cross-Validation : Compare experimental data with computational predictions (DFT for ¹³C chemical shifts) or literature analogs (e.g., 3-chloro-4-fluorobenzenesulfonyl chloride ).

- Impurity Analysis : Use LC-MS to detect byproducts (e.g., sulfonic acids from hydrolysis). Elemental analysis ensures stoichiometric consistency .

Q. What strategies optimize regioselectivity in derivatization reactions (e.g., synthesizing sulfonamides)?

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SN2 mechanisms, favoring sulfonamide formation.

- Catalytic Additives : DMAP (4-dimethylaminopyridine) accelerates acylation in sterically hindered systems .

- Temperature Gradients : Gradual warming (–10°C to RT) minimizes side reactions while maintaining reactivity .

Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

- Electronic Effects : The meta-methoxy group donates electron density via resonance, slightly deactivating the benzene ring, while the para-cyano group withdraws electrons, directing electrophiles to specific positions.

- Steric Hindrance : The sulfonyl chloride group’s bulkiness may limit accessibility in Pd-catalyzed couplings. Pre-activation via lithiation (e.g., LiTMP) can enhance reactivity .

Methodological Notes

- Safety Protocols : Always handle in a fume hood with PPE (nitrile gloves, lab coat). Neutralize spills with sodium bicarbonate .

- Data Reproducibility : Document reaction parameters (e.g., cooling rates, catalyst batches) to address variability. Pilot studies using fractional factorial designs can identify critical variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.